12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol
Overview
Description
12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is a fluorinated alcohol compound characterized by the presence of multiple fluorine atoms. The compound’s structure includes a long carbon chain with nine fluorine atoms attached, making it highly hydrophobic and chemically stable. This unique structure imparts distinctive properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Similar fluorinated compounds are known to interact with various biological targets, including enzymes and cell membranes .
Mode of Action
It is known that fluorinated compounds can interact with their targets in a variety of ways, often altering the target’s function or structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol. These factors may include pH, temperature, and the presence of other molecules or ions in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of pentadecan-1-ol using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes. These processes involve the use of specialized reactors and fluorinating agents to achieve high yields and purity. The production is carefully monitored to control the reaction conditions, such as temperature and pressure, to optimize the fluorination efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alcohol group to an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkanes.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Comparison with Similar Compounds
Similar Compounds
12,12,13,13,14,14,15,15,16,16,17,17,17-Tridecafluoroheptadecane-1-thiol: Similar in structure but contains additional fluorine atoms and a thiol group.
12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol: Another fluorinated compound with a longer carbon chain and more fluorine atoms.
Uniqueness
12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol is unique due to its specific fluorination pattern and the presence of an alcohol group. This combination of features provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Properties
IUPAC Name |
12,12,13,13,14,14,15,15,15-nonafluoropentadecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F9O/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11-25/h25H,1-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBCOGZKZCCKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F9O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627110 | |
Record name | 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36096-97-6 | |
Record name | 12,12,13,13,14,14,15,15,15-Nonafluoropentadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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